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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial structure-activity

relationship (SAR) studies of diaminopyrimidine carboxamides, a versatile scaffold that has

demonstrated significant potential across various therapeutic areas. The following sections

detail the quantitative SAR data, experimental protocols for key biological assays, and visual

representations of relevant signaling pathways and experimental workflows. This document is

intended to serve as a valuable resource for researchers engaged in the discovery and

development of novel therapeutics based on this chemical motif.

Quantitative Structure-Activity Relationship (SAR)
Data
The diaminopyrimidine carboxamide core has been explored as an inhibitor of various

biological targets, leading to the identification of potent compounds in oncology, infectious

diseases, and immunology. The following tables summarize the key SAR findings from seminal

studies in these fields.

Diaminopyrimidine Carboxamides as Hematopoietic
Progenitor Kinase 1 (HPK1) Inhibitors
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HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer

immunotherapy. Inhibition of HPK1 can enhance anti-tumor immune responses.

Compound R¹ R²
HPK1 IC₅₀
(nM)

SLP-76
Phosphoryl
ation IC₅₀
(nM)

IL-2
Release
EC₅₀ (nM)

1 H H 64 >1000 >1000

2 CONH₂ H 0.54 120 250

3 CH₃ H >1000 ND ND

4 CF₃ H >1000 ND ND

27 CONH₂ 2,6-difluoro 0.2 30 80

Data synthesized from multiple sources. ND = Not Determined.

Key SAR Insights for HPK1 Inhibition:

The 5-carboxamide moiety on the pyrimidine ring is crucial for potent HPK1 inhibition,

providing a significant increase in activity compared to an unsubstituted analogue

(Compound 2 vs. 1).[1]

Other small substituents at the 5-position, such as methyl or trifluoromethyl, result in a

dramatic loss of potency (Compounds 3 and 4).[1]

Substitution on the aniline ring can further optimize potency and cellular activity. For

instance, 2,6-difluoro substitution led to a highly potent compound (Compound 27) with

robust activity in cellular assays.[1]

Diaminopyrimidine Derivatives as Focal Adhesion
Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various

cancers and plays a critical role in cell survival, proliferation, and migration.
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Compound
R (at C4-
aniline)

R' (at C2-
amine)

FAK IC₅₀
(nM)

A549 Cell
Proliferatio
n IC₅₀ (nM)

MDA-MB-
231 Cell
Proliferatio
n IC₅₀ (nM)

A11 4-morpholino

piperidin-4-

ylmethanami

ne

197 ND ND

A12 4-morpholino
(oxan-4-

yl)aminyl
10.8 130 94

A13 4-morpholino

(4-

hydroxycyclo

hexyl)aminyl

9.6 ND ND

A14 4-morpholino

N,N-

dimethylamin

yl

149 ND ND

Data extracted from a study on FAK inhibitors.[2] ND = Not Determined.

Key SAR Insights for FAK Inhibition:

The nature of the substituent at the C2-amine position significantly influences FAK inhibitory

activity.

Cyclic amine derivatives with hydrophilic groups, such as (oxan-4-yl)aminyl (A12) and (4-

hydroxycyclohexyl)aminyl (A13), were found to be highly potent.[2]

A piperidin-4-ylmethanamine moiety (A11) or a simple dimethylamino group (A14) resulted in

reduced potency.[2]

6-Dialkylaminopyrimidine Carboxamides as
Antitubercular Agents
A phenotypic screen against Mycobacterium tuberculosis (Mtb) identified a series of 6-

dialkylaminopyrimidine carboxamides with a novel mechanism of action.
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Compound R (Amide) LHS
Mtb H37Rv MIC
(μM)

1 Phenyl 4-CF₃-3-pyridyl 1.6

31 N-Methylphenyl 4-CF₃-3-pyridyl >50

32 (Reversed Amide) 4-CF₃-3-pyridyl >50

Data extracted from a study on antitubercular agents.[3] LHS = Left Hand Side.

Key SAR Insights for Antitubercular Activity:

The free amide NH group is critical for antitubercular activity, as N-methylation (Compound

31) leads to a complete loss of potency.[3]

The orientation of the amide bond is also essential, with the reversed amide analogue

(Compound 32) being inactive.[3]

The SAR around the left-hand side (LHS) and the central core was found to be narrow, while

the right-hand side (RHS) of the molecule allowed for more modifications.[3]

5-Benzyl-2,4-diaminopyrimidine Analogues as
Leishmania major Dihydrofolate Reductase (LmDHFR)
Inhibitors
Diaminopyrimidine derivatives have been explored as antifolates targeting the dihydrofolate

reductase (DHFR) enzyme, which is crucial for parasite survival.
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Compound Linker
Amino Acid
Moiety

LmDHFR
IC₅₀ (μM)

hDHFR IC₅₀
(μM)

Selectivity
Index (SI)

55 Ethyl
Phenylalanin

e
0.21 15.2 72.4

56 Ethyl Valine 0.18 15.2 84.5

58 Ethyl Tryptophan 0.12 10.5 87.5

59 Ethyl Glutamic Acid 0.10 9.8 98.0

Data extracted from a study on antileishmanial agents.[4]

Key SAR Insights for LmDHFR Inhibition:

The introduction of amino acid moieties via a two-carbon linker to the 5-(3,5-

dimethoxybenzyl)pyrimidine-2,4-diamine core resulted in potent and selective LmDHFR

inhibitors.[4]

Compounds with various amino acid side chains demonstrated excellent selectivity for the

parasite enzyme over the human ortholog.[4]

The compound bearing a glutamic acid moiety (Compound 59) exhibited the highest potency

against LmDHFR.[4]

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the SAR tables.

HPK1-SLP76 Time-Resolved Fluorescence Resonance
Energy Transfer (TR-FRET) Biochemical Assay
This assay measures the ability of a compound to inhibit the phosphorylation of the substrate

SLP76 by HPK1.

Materials:

Recombinant human HPK1 enzyme
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Biotinylated SLP76 substrate

ATP

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT)

Europium-labeled anti-phospho-SLP76 antibody

Streptavidin-Allophycocyanin (SA-APC)

Stop/Detection Buffer (e.g., 20 mM EDTA in assay buffer)

384-well low-volume plates

Test compounds dissolved in DMSO

Procedure:

Add 2 µL of test compound solution in DMSO to the assay plate. For the positive control (no

inhibition) and negative control (no enzyme) wells, add 2 µL of DMSO.

Add 4 µL of HPK1 enzyme solution (diluted in assay buffer) to the wells containing the test

compound and the positive control wells. Add 4 µL of assay buffer to the negative control

wells.

Incubate for 15 minutes at room temperature.

Initiate the kinase reaction by adding 4 µL of a solution containing ATP and biotinylated

SLP76 substrate (diluted in assay buffer).

Incubate the reaction for 60 minutes at room temperature.

Stop the reaction by adding 5 µL of Stop/Detection Buffer containing the Europium-labeled

anti-phospho-SLP76 antibody and SA-APC.

Incubate for 60 minutes at room temperature, protected from light.
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Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620

nm after excitation at 320 nm.

The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated and used to

determine the percent inhibition for each compound. IC₅₀ values are then calculated from the

dose-response curves.

Focal Adhesion Kinase (FAK) Enzymatic Assay
This assay determines the inhibitory activity of compounds against the FAK enzyme.

Materials:

Recombinant human FAK enzyme

Poly(Glu, Tyr) 4:1 peptide substrate

ATP

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well white plates

Test compounds dissolved in DMSO

Procedure:

Add 1 µL of test compound solution in DMSO to the assay plate.

Add 2 µL of a solution containing FAK enzyme and the poly(Glu, Tyr) substrate in kinase

assay buffer.

Incubate for 10 minutes at room temperature.

Initiate the reaction by adding 2 µL of ATP solution in kinase assay buffer.

Incubate for 60 minutes at 30°C.
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-

Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to

convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin

reaction.

Read the luminescence on a plate reader.

The luminescent signal is proportional to the amount of ADP produced and thus to the FAK

kinase activity. IC₅₀ values are determined from dose-response curves.

Mycobacterium tuberculosis (Mtb) Whole-Cell
Phenotypic Screening
This assay measures the minimum inhibitory concentration (MIC) of compounds against Mtb.

Materials:

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC

(albumin-dextrose-catalase)

96-well microplates

Resazurin sodium salt solution

Test compounds dissolved in DMSO

Procedure:

Prepare serial dilutions of the test compounds in 7H9 broth in the 96-well plates.

Inoculate a mid-log phase culture of Mtb H37Rv, diluted to a final optical density at 600 nm

(OD₆₀₀) of 0.003, into each well.

Include a positive control (no compound) and a negative control (no bacteria) on each plate.
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Seal the plates and incubate at 37°C for 7 days.

After incubation, add 10 µL of resazurin solution to each well.

Re-incubate the plates for 24 hours at 37°C.

Visually assess the color change. Blue indicates no bacterial growth (inhibition), while pink

indicates bacterial growth.

The MIC is defined as the lowest concentration of the compound that prevents the color

change from blue to pink.

Leishmania major Dihydrofolate Reductase (LmDHFR)
Enzymatic Assay
This assay measures the inhibition of LmDHFR activity by monitoring the oxidation of NADPH.

Materials:

Recombinant Leishmania major DHFR (LmDHFR)

Dihydrofolic acid (DHF)

NADPH

Assay Buffer (e.g., 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL BSA)

96-well UV-transparent plates

Test compounds dissolved in DMSO

Procedure:

Add test compounds at various concentrations to the wells of the 96-well plate.

Add LmDHFR enzyme, DHF, and NADPH to the assay buffer.

Initiate the reaction by adding the enzyme-substrate mixture to the wells.
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Immediately measure the decrease in absorbance at 340 nm over time at room temperature

using a spectrophotometer. The rate of NADPH oxidation is proportional to the DHFR

activity.

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

Determine the percent inhibition for each compound concentration and calculate the IC₅₀

values from the resulting dose-response curves.

Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental processes provide a logical

framework for understanding the context of the SAR studies.

HPK1 Signaling Pathway in T-Cell Activation
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Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.
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FAK Signaling Pathway in Cancer
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Caption: FAK signaling promotes cancer cell survival and migration.
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Experimental Workflow for Antitubercular Drug
Discovery
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Caption: A typical workflow for antitubercular drug discovery.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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